N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine
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Overview
Description
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of tumor cell proliferation and migration . The pathways involved include the inhibition of downstream signaling cascades that are crucial for cell growth and survival.
Comparison with Similar Compounds
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine can be compared with other pyrrolo[2,3-C]pyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs but may have different potency and selectivity profiles.
Pyrrolopyrazine derivatives: These compounds exhibit a range of biological activities, including antimicrobial and kinase inhibitory activities.
The uniqueness of this compound lies in its specific structure and the presence of the dimethylamine group, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N,N-dimethyl-6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C14H14N4/c1-17(2)12-3-4-14(16-9-12)18-8-6-11-5-7-15-10-13(11)18/h3-10H,1-2H3 |
InChI Key |
HETJAOZNBOQBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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